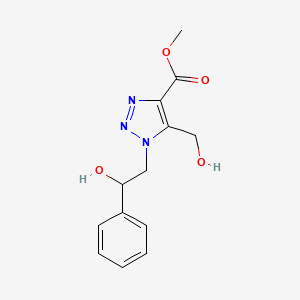
methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C13H15N3O4 and its molecular weight is 277.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
- Molecular Formula : C13H15N3O4
- Molecular Weight : 277.28 g/mol
- CAS Number : Not available
- Purity : Minimum purity specification >90% .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the triazole framework. The specific methods may vary, but they often utilize click chemistry techniques to ensure high yields and purities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,2,3-triazoles have demonstrated significant antiproliferative effects against various cancer cell lines. In particular:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : Some derivatives showed IC50 values as low as 1.1 μM for MCF-7 cells .
These compounds are believed to exert their anticancer effects through mechanisms such as thymidylate synthase inhibition and inducing apoptosis in cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria:
- Effective Against : Escherichia coli and Staphylococcus aureus.
- Mechanism : The antimicrobial activity is attributed to the disruption of bacterial cell walls and interference with metabolic pathways .
Study 1: Antiproliferative Effects
A study focused on the synthesis and biological evaluation of triazole derivatives found that certain compounds exhibited potent cytotoxicity against cancer cell lines. The most active derivative was noted for its ability to inhibit cell proliferation significantly more than standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of various triazole derivatives. Compounds were tested in vitro against several pathogens. Results indicated that some derivatives had a broad spectrum of activity, particularly against S. aureus, suggesting potential for development into antibacterial agents .
The biological activity of this compound is linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-20-13(19)12-10(8-17)16(15-14-12)7-11(18)9-5-3-2-4-6-9/h2-6,11,17-18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEMHYRXACHLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(C2=CC=CC=C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














